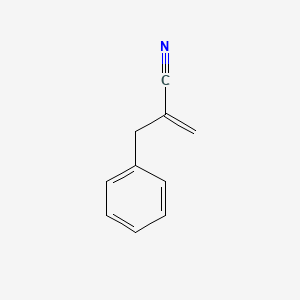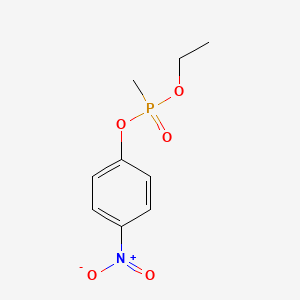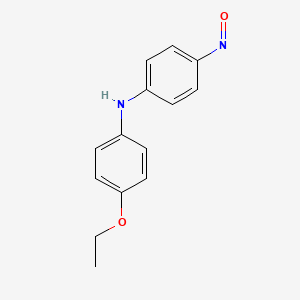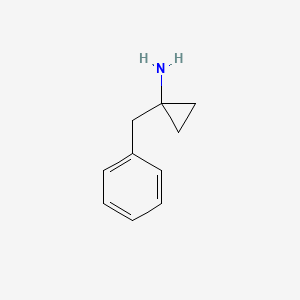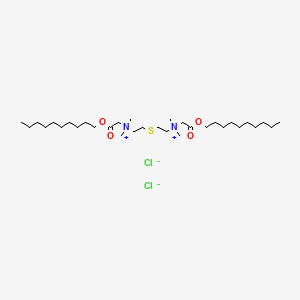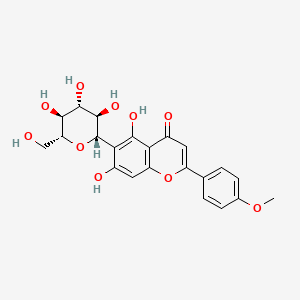
3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
Übersicht
Beschreibung
PD-117596 ist eine neuartige Chinolonverbindung, die auf ihre antibakteriellen Eigenschaften untersucht wurde. Es ist ein Difluorchinolon, das heißt, es enthält zwei Fluoratome in seiner Struktur. Diese Verbindung wurde ursprünglich von Parke-Davis & Co. Ltd. entwickelt und hat eine signifikante Aktivität gegen ein breites Spektrum von Bakterien gezeigt, einschließlich sowohl grampositiver als auch gramnegativer Stämme .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PD-117596 beinhaltet die Einarbeitung von Fluoratomen in die Chinolonstruktur.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für PD-117596 würden wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören der Einsatz fortschrittlicher Fluorierungsverfahren und Reinigungsprozesse zur Isolierung des Endprodukts .
Chemische Reaktionsanalyse
Arten von Reaktionen
PD-117596 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von PD-117596 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von PD-117596 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationsprodukte beispielsweise oxidierte Derivate erzeugen, während Substitutionsreaktionen verschiedene substituierte Chinolonderivate liefern können .
Wissenschaftliche Forschungsanwendungen
PD-117596 wurde umfassend auf seine antibakteriellen Eigenschaften untersucht. Es hat eine signifikante Aktivität gegen eine große Bandbreite von Bakterien gezeigt, darunter:
Enterobacteriaceae: Inhibiert bei Konzentrationen unter 0,25 µg/ml.
Pseudomonas aeruginosa: Einschließlich Stämme, die gegen andere Antibiotika resistent sind.
Staphylokokken: Inhibiert bei 0,5 µg/ml, zeigt eine überlegene Aktivität im Vergleich zu anderen Chinolonen.
Neben seinen antibakteriellen Eigenschaften wurde PD-117596 auf sein Potenzial untersucht, bei Versuchstieren Arthropathie zu verursachen, was es zu einer wertvollen Verbindung für toxikologische Studien macht .
Wirkmechanismus
PD-117596 entfaltet seine antibakteriellen Wirkungen, indem es die bakterielle DNA-Gyrase hemmt, ein Enzym, das für die DNA-Replikation und -Transkription essentiell ist. Diese Hemmung verhindert die Replikation der Bakterien und führt letztendlich zu ihrem Tod . Die Verbindung hat außerdem eine signifikante phototoxische Belastung, produziert bei Belichtung mit UVA-Licht Singulett-Sauerstoff, der Zellschäden verursachen kann .
Analyse Chemischer Reaktionen
Types of Reactions
PD-117596 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of PD-117596 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of PD-117596 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted quinolone derivatives .
Wissenschaftliche Forschungsanwendungen
PD-117596 has been extensively studied for its antibacterial properties. It has shown significant activity against a wide range of bacteria, including:
Enterobacteriaceae: Inhibited at concentrations less than 0.25 µg/ml.
Pseudomonas aeruginosa: Including strains resistant to other antibiotics.
Staphylococci: Inhibited at 0.5 µg/ml, showing superior activity compared to other quinolones.
In addition to its antibacterial properties, PD-117596 has been studied for its potential to cause arthropathy in experimental animals, making it a valuable compound for toxicological studies .
Wirkmechanismus
PD-117596 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and ultimately leads to their death . The compound also has a significant phototoxic liability, producing singlet oxygen upon exposure to UVA light, which can cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
PD-117596 wird mit anderen Chinolonen wie Ciprofloxacin und Ofloxacin verglichen. Es hat eine überlegene Aktivität gegen bestimmte Bakterienstämme gezeigt, einschließlich solcher, die gegen andere Antibiotika resistent sind . Ähnliche Verbindungen umfassen:
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
PD-117596 zeichnet sich durch seine Breitbandaktivität und höhere Wirksamkeit gegen resistente Bakterienstämme aus .
Eigenschaften
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBXZNXCIZHGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912518 | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99734-98-2 | |
| Record name | 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99734-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-117596 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-117596 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPH24O2PWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
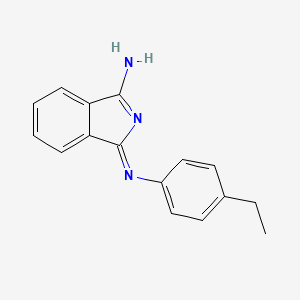
![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)
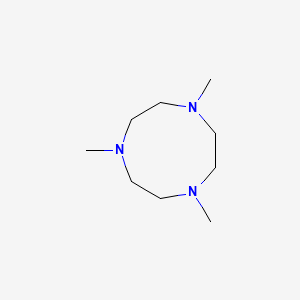
![6,10-Dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1214757.png)
